![molecular formula C18H19N3O5 B7480902 N-(1,3-benzodioxol-5-ylmethyl)-4-(furan-2-carbonyl)piperazine-1-carboxamide](/img/structure/B7480902.png)
N-(1,3-benzodioxol-5-ylmethyl)-4-(furan-2-carbonyl)piperazine-1-carboxamide
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Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-4-(furan-2-carbonyl)piperazine-1-carboxamide, commonly known as BDP, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. BDP has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for drug development.
Mechanism of Action
BDP exerts its therapeutic effects by inhibiting the activity of various enzymes and proteins involved in disease progression. BDP has been shown to inhibit the activity of the proteasome, which is involved in the degradation of proteins. BDP also inhibits the activity of the histone deacetylase enzyme, which plays a role in gene expression. Additionally, BDP inhibits the activity of the cyclooxygenase enzyme, which is involved in the production of pro-inflammatory prostaglandins.
Biochemical and Physiological Effects:
BDP has been shown to have various biochemical and physiological effects. In cancer cells, BDP induces apoptosis, which is programmed cell death. BDP also inhibits angiogenesis, which is the formation of new blood vessels that supply nutrients to tumors. In viral infections, BDP inhibits viral replication by interfering with viral protein synthesis. In inflammatory disorders, BDP reduces inflammation by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
BDP has several advantages for use in scientific research. It is a small molecule inhibitor that can be easily synthesized and modified to optimize its therapeutic effects. BDP is also highly specific in its inhibition of target enzymes and proteins, minimizing off-target effects. However, BDP has several limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the use of BDP in scientific research. One potential application is in the development of novel cancer therapies. BDP could be combined with other anti-cancer drugs to enhance their therapeutic effects. Another future direction is in the development of anti-viral therapies. BDP could be modified to target specific viral proteins and inhibit viral replication. Additionally, BDP could be further optimized to improve its solubility and reduce its potential toxicity. Overall, BDP has significant potential for use in scientific research and drug development.
Synthesis Methods
BDP can be synthesized using a multi-step process that involves the reaction of 3,4-methylenedioxybenzaldehyde with furan-2-carboxylic acid to form an intermediate, which is then reacted with piperazine and isocyanate to yield the final product. The synthesis of BDP has been optimized to yield high purity and yield, making it suitable for use in scientific research.
Scientific Research Applications
BDP has been extensively studied for its potential therapeutic applications in various diseases, including cancer, viral infections, and inflammatory disorders. In cancer research, BDP has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. BDP has also been shown to inhibit the replication of the hepatitis C virus and the influenza virus. In inflammatory disorders, BDP has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-(furan-2-carbonyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5/c22-17(15-2-1-9-24-15)20-5-7-21(8-6-20)18(23)19-11-13-3-4-14-16(10-13)26-12-25-14/h1-4,9-10H,5-8,11-12H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OROHVINEJMFCOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CO2)C(=O)NCC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(furan-2-carbonyl)piperazine-1-carboxamide |
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